Cas no 2869869-66-7 (D-Proline, 2-(1-methylethyl)-, ethyl ester )

D-Proline, 2-(1-methylethyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Methylethyl)-D-proline ethyl ester (ACI)
- D-Proline, 2-(1-methylethyl)-, ethyl ester
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- Inchi: 1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)6-5-7-11-10/h8,11H,4-7H2,1-3H3/t10-/m0/s1
- InChI Key: MMUPJILBZVJOLH-JTQLQIEISA-N
- SMILES: C([C@@]1(NCCC1)C(C)C)(=O)OCC
D-Proline, 2-(1-methylethyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39917840-0.5g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 0.5g |
$671.0 | 2023-07-07 | ||
Enamine | EN300-39917840-10.0g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 10.0g |
$3007.0 | 2023-07-07 | ||
Enamine | EN300-39917840-0.25g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 0.25g |
$642.0 | 2023-07-07 | ||
Enamine | EN300-39917840-0.05g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 0.05g |
$587.0 | 2023-07-07 | ||
Enamine | EN300-39917840-1.0g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 1.0g |
$699.0 | 2023-07-07 | ||
Enamine | EN300-39917840-0.1g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 0.1g |
$615.0 | 2023-07-07 | ||
Enamine | EN300-39917840-5.0g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 5.0g |
$2028.0 | 2023-07-07 | ||
Enamine | EN300-39917840-2.5g |
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate |
2869869-66-7 | 2.5g |
$1370.0 | 2023-07-07 |
D-Proline, 2-(1-methylethyl)-, ethyl ester Related Literature
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on D-Proline, 2-(1-methylethyl)-, ethyl ester
D-Proline, 2-(1-methylethyl)-, ethyl ester (CAS No. 2869869-66-7): A Comprehensive Overview in Modern Chemical Biology
D-Proline, 2-(1-methylethyl)-, ethyl ester, identified by the chemical identifier CAS No. 2869869-66-7, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various biochemical pathways and has been explored in multiple therapeutic applications.
The molecular structure of D-Proline, 2-(1-methylethyl)-, ethyl ester consists of a proline backbone with an ethyl ester group and an isopropyl substituent at the 2-position. This configuration imparts distinct chemical and biological characteristics, making it a valuable candidate for studying protein folding, enzyme inhibition, and metabolic pathways. The presence of the isopropyl group enhances its interaction with biological targets, thereby increasing its potential as a pharmacological agent.
In recent years, the compound has been extensively studied for its role in modulating enzymatic activities and cellular processes. Research has demonstrated that D-Proline, 2-(1-methylethyl)-, ethyl ester can influence the activity of various proteases and peptidases, which are critical enzymes involved in protein degradation and signal transduction. Its ability to interact with these enzymes has opened new avenues for developing treatments against inflammatory diseases and cancer.
One of the most compelling aspects of this compound is its application in the development of novel antibiotics. The structural features of D-Proline, 2-(1-methylethyl)-, ethyl ester allow it to disrupt bacterial cell wall synthesis by inhibiting key enzymes such as penicillin-binding proteins. This mechanism of action has been explored in preclinical studies, where the compound has shown promising results in combating multidrug-resistant bacterial strains.
Moreover, the compound has been investigated for its potential in enhancing drug delivery systems. Its ability to form stable complexes with other therapeutic agents improves bioavailability and reduces side effects. This property makes it an attractive candidate for developing targeted drug delivery formulations, particularly in oncology and neurology.
The synthesis of D-Proline, 2-(1-methylethyl)-, ethyl ester involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve optimal results. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.
Recent advancements in computational chemistry have further elucidated the mechanistic details of how D-Proline, 2-(1-methylethyl)-, ethyl ester interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding affinity and specificity. These computational studies are crucial for designing next-generation derivatives with improved pharmacological properties.
The therapeutic potential of this compound extends beyond antibiotics and drug delivery. It has been explored as a precursor for synthesizing bioactive peptides and peptidomimetics. These derivatives exhibit enhanced stability and bioavailability while maintaining potent biological activity. Such innovations are expected to revolutionize the treatment of various diseases by providing more effective and targeted therapies.
In conclusion, D-Proline, 2-(1-methylethyl)-, ethyl ester (CAS No. 2869869-66-7) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from antibiotic development to advanced drug delivery systems. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
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